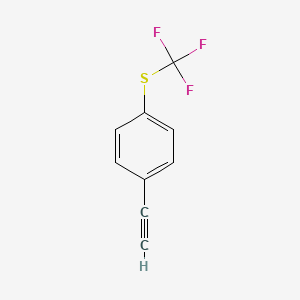
(4-Ethynylphenyl)(trifluoromethyl)sulfane
Descripción general
Descripción
(4-Ethynylphenyl)(trifluoromethyl)sulfane is an organic compound with the molecular formula C₉H₅F₃S and a molecular weight of 202.2 g/mol. This compound features a sulfur atom bonded to both an electron-withdrawing trifluoromethyl group and an ethynylphenyl group. The trifluoromethyl group is known to deactivate aromatic rings, potentially affecting the reactivity of the ethynylphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-ethynylphenyl halides with trifluoromethylthiolate anions under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The ethynyl group can be involved in coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed in the presence of a base.
Major Products Formed
Substitution Reactions: Products include substituted ethynylphenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include various coupled aromatic compounds.
Aplicaciones Científicas De Investigación
(4-Ethynylphenyl)(trifluoromethyl)sulfane has diverse applications in scientific research:
Material Science: Used in the development of flexible smart materials and devices due to its impressive plastic malleability.
Agrochemical and Pharmaceutical Industries: Key structural motif in active agrochemical and pharmaceutical ingredients, such as trifluoromethylpyridines.
Organic Synthesis and Medicinal Chemistry: Utilized in the synthesis of various compounds, including alkynes, aryl sulfides, and trifluoromethylated compounds.
Mecanismo De Acción
The mechanism of action of (4-Ethynylphenyl)(trifluoromethyl)sulfane involves its ability to form electron donor–acceptor (EDA) complexes with other molecules. This property is particularly useful in visible-light-promoted S-trifluoromethylation reactions. The trifluoromethyl group deactivates the aromatic ring, affecting the reactivity of the ethynylphenyl moiety and enabling selective reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Ethynylphenyl)trifluoromethylsulfone
- (4-Ethynylphenyl)trifluoromethylsulfoxide
- (4-Ethynylphenyl)trifluoromethylthioether
Uniqueness
(4-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to its combination of an ethynyl group and a trifluoromethylsulfanyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of trifluoromethylated compounds and flexible smart materials.
Propiedades
IUPAC Name |
1-ethynyl-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFECXLDJOYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
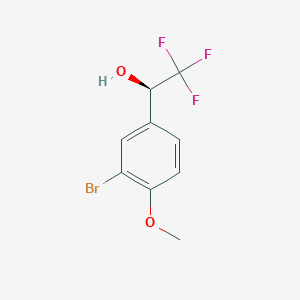
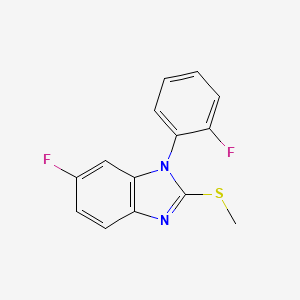
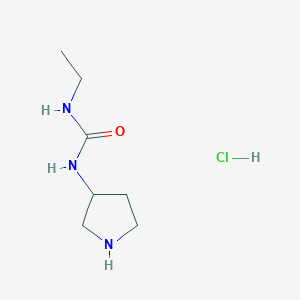


![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)
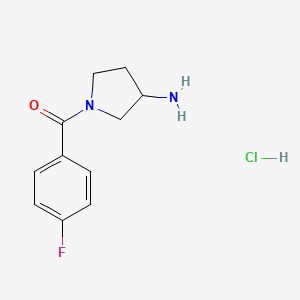
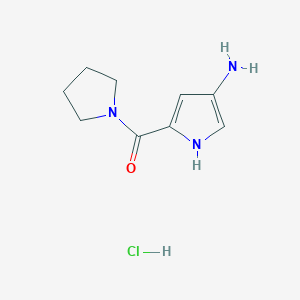
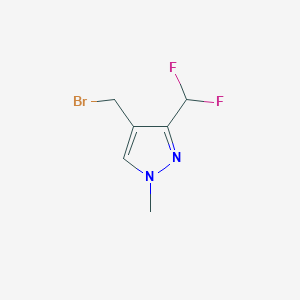
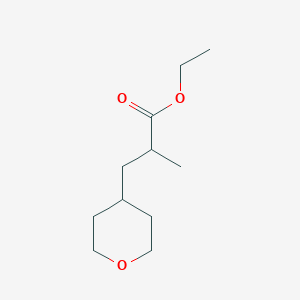

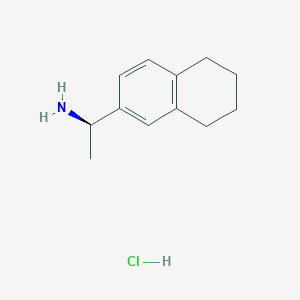
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)
